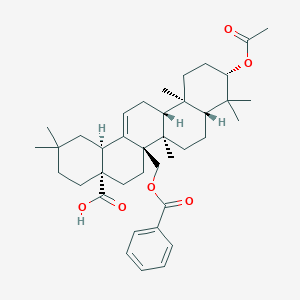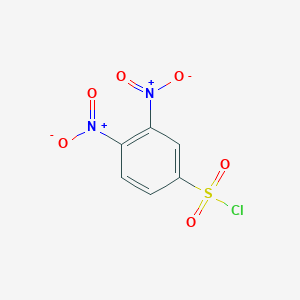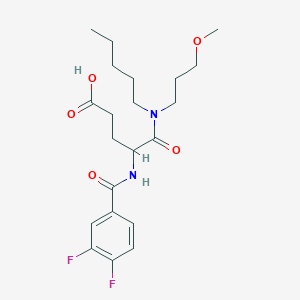
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DAPT and is used as a γ-secretase inhibitor. DAPT is known to inhibit the activity of the γ-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of amyloid-β (Aβ) peptides. The compound has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Mechanism Of Action
DAPT works by inhibiting the activity of the γ-secretase enzyme, which is involved in the processing of (+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid and the production of Aβ peptides. By inhibiting this enzyme, DAPT reduces the production of Aβ peptides and prevents their accumulation in the brain. DAPT has also been shown to affect other signaling pathways in cells, including the Notch signaling pathway.
Biochemical And Physiological Effects
DAPT has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the production of Aβ peptides, DAPT has been shown to affect the expression of several genes involved in neuronal development and function. DAPT has also been shown to affect the proliferation and differentiation of neural stem cells.
Advantages And Limitations For Lab Experiments
One advantage of using DAPT in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of the γ-secretase enzyme in various cellular processes. However, one limitation of using DAPT is that it can be toxic to cells at high concentrations. Careful titration of the compound is necessary to ensure that the desired effects are observed without causing cell death.
Future Directions
There are several future directions for research involving DAPT. One area of interest is the use of DAPT in combination with other compounds for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the use of DAPT in cancer research, particularly in combination with other chemotherapy agents. Finally, there is ongoing research into the development of new compounds that are more potent and selective inhibitors of the γ-secretase enzyme than DAPT.
Synthesis Methods
The synthesis of DAPT involves several steps, including the reaction of 3,4-difluorobenzoyl chloride with (3-methoxypropyl)pentylamine to form an intermediate product. This intermediate is then reacted with N-Boc-L-aspartic acid β-benzyl ester to form the final product, DAPT. The synthesis of DAPT is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
DAPT has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. The compound has been shown to inhibit the production of Aβ peptides, which are known to accumulate in the brains of Alzheimer's patients. DAPT has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
111106-23-1 |
|---|---|
Product Name |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid |
Molecular Formula |
C21H30F2N2O5 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[(3,4-difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30F2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) |
InChI Key |
VSGDJDOYVKBTLL-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
synonyms |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5 -oxopentanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



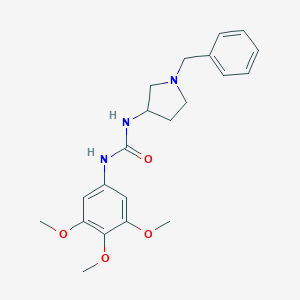
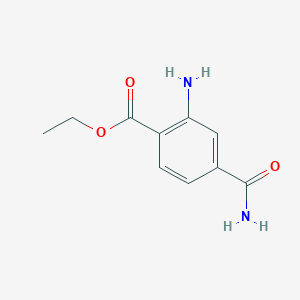
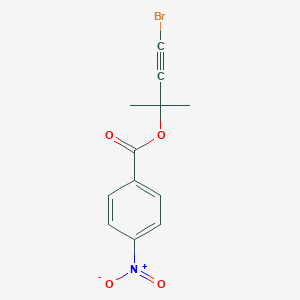
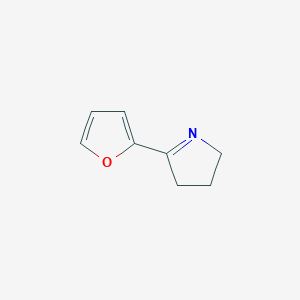
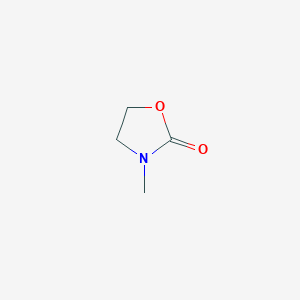
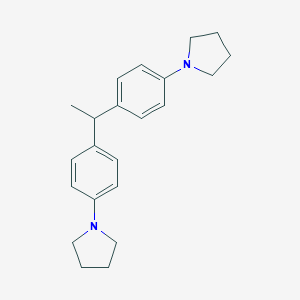
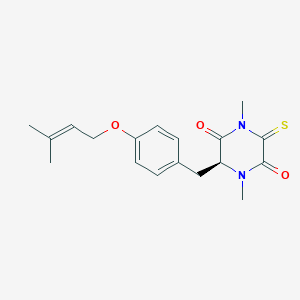
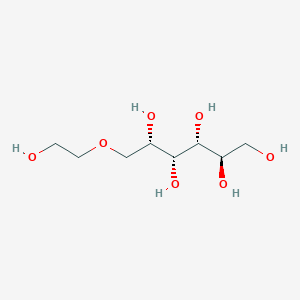
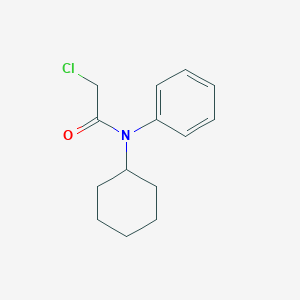
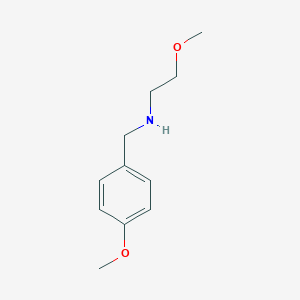
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
